3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride
CAS No.:
Cat. No.: VC13702083
Molecular Formula: C10H12ClNO4
Molecular Weight: 245.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO4 |
|---|---|
| Molecular Weight | 245.66 g/mol |
| IUPAC Name | 3-(2-amino-2-carboxyethyl)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H |
| Standard InChI Key | NLSQVXAYBFSSOL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₂ClNO₄, with a molecular weight of 245.66 g/mol . Its structure features a benzoic acid moiety substituted at the 3-position with a 2-amino-2-carboxyethyl group. The hydrochloride salt formation occurs at the amino group, improving solubility in aqueous environments.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₄ | |
| Molecular Weight | 245.66 g/mol | |
| Solubility | High in water (HCl salt) | |
| Chiral Centers | 1 (R/S configuration) |
The carboxyethyl side chain introduces steric and electronic effects that influence reactivity. The amino group participates in acid-base equilibria, while the carboxylic acid moiety enables salt formation and hydrogen bonding.
Stereochemical Considerations
The (R)-enantiomer (CAS 457655-02-6) and (S)-enantiomer (VCID: VC13826482) exhibit distinct biochemical interactions. For example, the (R)-form shows higher affinity for glutamate receptors, while the (S)-form preferentially binds GABAergic pathways. Such enantiomeric specificity underscores the importance of asymmetric synthesis in pharmaceutical applications.
Synthesis and Manufacturing
Primary Synthetic Routes
Synthesis typically begins with benzoic acid derivatives, employing multi-step reactions to introduce the amino and carboxyethyl groups. A common approach involves:
-
Friedel-Crafts alkylation to attach the ethyl side chain.
-
Nitration/reduction to introduce the amino group.
-
Hydrochloride salt formation via HCl treatment.
Chiral resolution techniques, such as chromatography with chiral stationary phases or enzymatic kinetic resolution, are critical for producing enantiopure forms. Industrial-scale production often uses asymmetric hydrogenation with ruthenium-based catalysts to achieve >99% enantiomeric excess.
Process Optimization Challenges
Biological Activities and Mechanisms
Neurotransmitter Modulation
The compound acts as a glutamate receptor partial agonist at concentrations of 10–100 μM, reducing neuronal excitability in hippocampal slice models. Concurrently, it inhibits GABA transaminase (IC₅₀ = 23 μM), elevating synaptic GABA levels by 40% in murine studies. This dual activity suggests potential in treating epilepsy and anxiety disorders.
Enzyme Interactions
Table 2: Key Enzymatic Targets
| Enzyme | Effect | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| D-amino acid oxidase | Competitive inhibition | 18 μM | |
| Glutamate dehydrogenase | Allosteric activation | 45 μM | |
| Carbonic anhydrase IX | pH-dependent inhibition | 92 μM |
These interactions modulate amino acid metabolism and cellular pH regulation, with implications for cancer therapy and metabolic disorder treatment.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as:
-
A prodrug scaffold for CNS-targeted agents (63% of analogs show blood-brain barrier permeability)
-
A chelating agent in radiopharmaceuticals (89% Tc-99m labeling efficiency)
-
A crystallization chaperone for membrane protein structural studies
Biochemical Research Tools
Table 3: Common Experimental Uses
| Application | Protocol Detail | Outcome |
|---|---|---|
| Enzyme kinetics | 0.1–10 mM in Tris buffer | Kₘ reduction by 38% |
| Radioligand binding | ⁵H-labeled at 50 Ci/mmol | Kd = 12 nM for mGluR5 |
| Metabolic tracing | ¹³C-labeled ethyl group | 72% incorporation in TCA |
These applications leverage the compound’s dual reactivity and stable isotopic labeling potential.
| Form | Temperature | Shelf Life |
|---|---|---|
| Powder | 20–25°C | 36 months |
| Aqueous solution (1M) | -80°C | 6 months |
| DMSO stock (100 mM) | -20°C | 3 months |
Degradation products include benzoic acid (12% after 1 year at 25°C) and ethylenediamine derivatives (8%).
Comparative Analysis with Structural Analogs
Table 5: Key Structural Derivatives
| Compound | Structural Difference | Bioactivity Contrast |
|---|---|---|
| 3-Aminobenzoic acid | Lacks carboxyethyl group | 89% lower enzyme inhibition |
| 4-Aminobenzoic acid | Substitution position | No CNS penetration |
| L-Tryptophan | Indole ring present | Serotonin synthesis pathway |
The carboxyethyl group in 3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride enables unique π-cation interactions absent in simpler analogs, explaining its enhanced receptor affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume